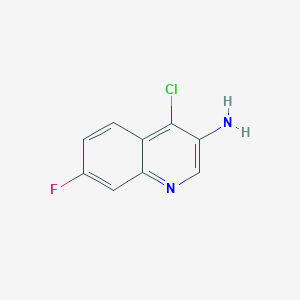

4-Chloro-7-fluoroquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-7-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-9-6-2-1-5(11)3-8(6)13-4-7(9)12/h1-4H,12H2 |

InChI Key |

SONSGBIEDUAATH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 7 Fluoroquinolin 3 Amine and Its Derivatives

De Novo Synthetic Routes to the Quinoline (B57606) Nucleus

The construction of the quinoline core is a foundational aspect of organic chemistry, with several classical and modern methods available to synthesize variously substituted quinoline derivatives. These routes typically involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring.

Gould-Jacobs Synthesis and Modified Annulation Protocols

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines, which are key intermediates for obtaining 4-chloroquinolines. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification (hydrolysis of the ester) and decarboxylation yield the 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmdpi.com

For the synthesis of a precursor to 4-Chloro-7-fluoroquinolin-3-amine, a substituted aniline, such as 3-fluoroaniline, would be the starting material. The general pathway is outlined below:

Condensation: 3-Fluoroaniline reacts with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonic ester intermediate.

Cyclization: The intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent like diphenyl ether, to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. jasco.roucsf.edu

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating to produce 7-fluoro-4-hydroxyquinoline. mdpi.com

Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4-chloro-7-fluoroquinoline. ucsf.edu

Nitration and Reduction: To introduce the 3-amino group, the quinoline ring would typically undergo nitration to install a nitro group at the 3-position, followed by reduction to the amine.

Microwave-assisted protocols have been developed to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields compared to conventional heating methods. asianpubs.orgresearchgate.net

Table 1: Representative Steps in Gould-Jacobs Synthesis

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Condensation & Cyclization | Aniline, Diethyl ethoxymethylenemalonate | High Temperature (e.g., 250-300°C) or Microwave | Ethyl 4-hydroxyquinoline-3-carboxylate | jasco.roasianpubs.org |

Cyclocondensation and Ring-Forming Reactions for Functionalized Quinolines

Beyond the Gould-Jacobs reaction, several other cyclocondensation methods are employed to construct the quinoline nucleus, each offering access to different substitution patterns. researchgate.netiipseries.org

Combes Synthesis: This method involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions to yield a 2,4-disubstituted quinoline. iipseries.orgpharmaguideline.com

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.comnih.gov

Friedlander Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis, to form a quinoline. iipseries.orgpharmaguideline.com Its primary drawback can be the instability of the 2-aminobenzaldehyde (B1207257) precursor. nih.gov

Skraup Synthesis: A classic method that produces quinoline by heating aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com

Pfitzinger Synthesis: This involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com

Modern approaches also include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative coupling of 2-iodoaniline (B362364) with terminal acetylenes, which provides a route to quinolin-4-ones. mdpi.com Another innovative method is the decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds, offering an environmentally friendly synthesis of quinolin-4-ones. mdpi.com

Modular Multicomponent Approaches for 4-Aminoquinoline (B48711) Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. These approaches are valued for their atom economy and operational simplicity. nih.gov

For the synthesis of 4-aminoquinolines, palladium-catalyzed multicomponent domino reactions have been reported. One such strategy involves the tandem conjugate addition and cyclization of an in-situ generated β-(2-aminoaryl) α,β-ynone with various amines, leading to 2-aryl-4-dialkylaminoquinolines in moderate to good yields. nih.gov Another example is a copper-catalyzed [2+2+2] annulation of benzonitriles, aryliodonium salts, and ynamides to construct 2,3-disubstituted 4-aminoquinolines. nih.gov These methods provide direct access to the 4-aminoquinoline scaffold, potentially streamlining the synthesis of complex derivatives. nih.gov

Functional Group Transformations and Site-Specific Introductions

The functionalization of a pre-formed quinoline ring is a common and versatile strategy for accessing specific derivatives like this compound.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems, such as N-heterocycles. researchgate.net In the quinoline ring, the presence of the electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.org Halogens at these positions are excellent leaving groups, making 2- and 4-haloquinolines valuable substrates for SNAr reactions. quimicaorganica.orgnih.gov

The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.org The negative charge in this intermediate is delocalized over the aromatic system and onto the heteroatom, which stabilizes it. In the subsequent step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. The C4 position is generally more reactive than the C2 position in these reactions. quimicaorganica.org

Selective Displacement of Chlorine at the 4-Position

The chlorine atom at the C4 position of the quinoline nucleus is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is central to the synthesis of numerous biologically active 4-substituted quinolines. ucsf.edu The synthesis of 4-aminoquinolines is most commonly achieved through the direct SNAr reaction between a 4-chloroquinoline (B167314) and a suitable amine. nih.gov

To synthesize the target molecule, this compound, a plausible route would involve a precursor such as 4,7-dichloro-3-nitroquinoline. The synthesis would proceed via selective nucleophilic substitution reactions.

Table 2: SNAr Conditions for Synthesis of 4-Aminoquinolines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline (B193633) | Various Amines | K₂CO₃, Triethylamine, NMP, Reflux | N-substituted-7-chloroquinolin-4-amine | plos.org |

| Substituted 4-Chloroquinolines | 3-diethylaminopropylamine | Neat, 135–155 °C | 4-(substituted amino)quinolines | ucsf.edu |

The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a related heterocyclic system, demonstrates the principle of selective SNAr. In this case, a dichloro-nitro-quinazoline is reacted with 3-chloro-4-fluoroaniline, where the amine displaces one of the chlorine atoms. researchgate.net A similar strategy could be envisioned for the quinoline core. Subsequent functionalization, such as the displacement of a fluorine atom at the 7-position by a thiol followed by reduction of a nitro group, has also been demonstrated in the quinazoline (B50416) series, highlighting the sequential and selective nature of these transformations. researchgate.netmdpi.com

Challenges and Strategies for Fluorine Displacement at the 7-Position

The introduction of a fluorine atom at the 7-position of the quinoline ring presents a unique set of synthetic challenges. While direct C-H fluorination is an emerging field, traditional methods often rely on nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring or the cyclization of appropriately substituted precursors. acs.org

One of the primary challenges in the synthesis of 7-fluoroquinolines is the regioselectivity of fluorination. For instance, direct fluorination of unsubstituted quinoline often results in a mixture of C2 and C4 isomers, with the C4 position being slightly favored. acs.org Achieving selective fluorination at the C7 position typically requires the presence of directing groups or the use of a starting material that already contains the fluorine atom in the desired location.

Furthermore, the reactivity of the quinoline ring can be influenced by various substituents. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The presence of a halogen, such as chlorine at the 4-position, can further modulate the electronic properties of the ring and influence the feasibility of subsequent reactions.

Strategies to overcome these challenges include:

Building from fluorinated precursors: A common approach involves starting with a fluorinated aniline derivative and constructing the quinoline ring through established methods like the Skraup or Doebner-von Miller synthesis. nih.gov This ensures the fluorine atom is correctly positioned from the outset.

Nucleophilic Aromatic Substitution (SNAr): In cases where a suitable leaving group (e.g., a nitro group or another halogen) is present at the 7-position, nucleophilic displacement with a fluoride (B91410) source can be employed. The success of this reaction is highly dependent on the activation of the substrate by electron-withdrawing groups.

Modern C-H Activation/Fluorination Methods: Recent advancements in catalysis have led to the development of methods for the direct C-H fluorination of heterocycles. acs.org These methods, often employing transition metal catalysts or photoredox catalysis, offer a more atom-economical approach but may still face challenges with regioselectivity.

Amination Reactions in Quinoline Chemistry

The introduction of an amino group onto the quinoline scaffold is a critical step in the synthesis of many pharmaceutical agents. Various methods have been developed for this transformation, each with its own advantages and limitations.

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles, including quinolines. wikipedia.orgscientificupdate.comchemistnotes.com The reaction typically involves treating the heterocycle with an alkali metal amide, such as sodium amide (NaNH2), in an inert solvent. chemistnotes.com

The generally accepted mechanism proceeds through a nucleophilic addition-elimination pathway. wikipedia.orgscientificupdate.com The amide anion (NH2-) acts as a nucleophile and attacks an electron-deficient carbon atom in the quinoline ring, typically the C2 or C4 position, to form a σ-adduct (a Meisenheimer-like intermediate). wikipedia.orgslideshare.net This intermediate then rearomatizes by eliminating a hydride ion (H-), which subsequently reacts with a proton source in the workup to produce hydrogen gas. wikipedia.orgscientificupdate.com

Several factors can influence the outcome of the Chichibabin reaction, including:

Reaction Temperature: The temperature can affect the regioselectivity of the amination. For example, in the amination of quinoline with potassium amide in liquid ammonia, low temperatures favor the formation of 2-aminoquinoline, while higher temperatures can lead to the 4-amino product. researchgate.net

Oxidizing Agents: The addition of an oxidant, such as potassium permanganate (B83412) (KMnO4), can facilitate the removal of the hydride ion and promote the reaction under milder conditions. scientificupdate.comresearchgate.net

Substituent Effects: The presence of other substituents on the quinoline ring can influence the position of amination. Electron-withdrawing groups, such as a nitro group, can direct the incoming amino group to specific positions. For instance, 3-nitroquinoline (B96883) is aminated at the C4 position. researchgate.net

Mechanistic variants of the Chichibabin reaction have been proposed, including pathways involving the formation of a coordination complex between the quinoline nitrogen and the metal cation of the amide, which enhances the electrophilicity of the ring. scientificupdate.comyoutube.com

Transition-metal catalysis has emerged as a powerful tool for the amination of haloquinolines, offering a milder and more versatile alternative to traditional methods. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. researchgate.net

These protocols typically involve the coupling of a haloquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the haloquinoline to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the catalyst.

The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to promote efficient catalysis. These methods have been successfully applied to the synthesis of a variety of aminoquinoline derivatives, including those with complex substitution patterns. researchgate.net

Microwave irradiation has gained significant traction as a technique to accelerate organic reactions, including the amination of quinolines. nih.govyoutube.com The use of microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve reaction yields. youtube.com

Microwave-assisted synthesis has been successfully employed in various amination reactions, including:

Nucleophilic Aromatic Substitution: Microwave heating can facilitate the displacement of leaving groups, such as halogens, by amines.

Multicomponent Reactions: Microwave irradiation can be used to efficiently synthesize complex quinoline derivatives in a one-pot fashion from multiple starting materials. lew.ro

Niementowski Reaction: This reaction, which involves the condensation of anthranilic acids with other reagents to form quinazolinones (structurally related to quinolines), can be significantly accelerated using microwave assistance. nih.gov

The benefits of microwave-assisted synthesis are attributed to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction rates and, in some cases, different product distributions compared to conventional heating methods. youtube.com

Strategies for Introducing and Modifying Halogen Substituents

The introduction and modification of halogen substituents on the quinoline ring are key strategies in the synthesis of functionalized derivatives. Halogens can serve as important pharmacophores themselves or act as handles for further synthetic transformations. researchgate.netnih.gov

A variety of methods exist for the halogenation of quinolines:

Electrophilic Halogenation: Direct halogenation of the quinoline ring can be achieved using electrophilic halogenating agents such as bromine (Br2), chlorine (Cl2), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). researchgate.net The regioselectivity of these reactions is influenced by the substitution pattern of the quinoline ring and the reaction conditions.

Sandmeyer Reaction: This reaction provides a route to introduce halogens onto the quinoline ring from a primary amino group. Diazotization of the aminoquinoline followed by treatment with a copper(I) halide results in the corresponding haloquinoline.

Halogen Exchange Reactions: In some cases, one halogen can be replaced by another through a nucleophilic substitution reaction.

Metal-Free Halogenation: Recent research has focused on the development of metal-free halogenation methods, which are often more environmentally friendly. rsc.orgresearchgate.netrsc.org These methods may utilize reagents like trihaloisocyanuric acid and can proceed under mild, room-temperature conditions. rsc.orgresearchgate.netrsc.org

The modification of existing halogen substituents is also a valuable synthetic tool. For example, a halogen atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. mdpi.com Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can also be used to form new carbon-carbon bonds at the position of the halogen.

Derivatization of the Primary Amine Moiety

The primary amine group at the 3-position of this compound is a versatile functional handle that can be readily derivatized to generate a wide range of analogs with potentially diverse biological activities. iu.edu Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases.

Acylation: The primary amine can be acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, and activated esters, to form amides. iu.edu This is a common strategy for modifying the properties of the parent compound.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. These derivatives can be of interest in their own right or can serve as intermediates for further transformations, such as reduction to secondary amines.

Derivatization for Analytical Purposes: The primary amine can be reacted with specific reagents to form derivatives that are more amenable to analysis by techniques such as high-performance liquid chromatography (HPLC). rsc.orgsigmaaldrich.com For example, derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can produce fluorescent derivatives that are easily detected. sigmaaldrich.com

The ability to readily derivatize the primary amine moiety significantly expands the chemical space that can be explored around the this compound scaffold, facilitating the development of new compounds with optimized properties.

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound and its derivatives, research has focused on fine-tuning various parameters of the key synthetic steps, particularly the nucleophilic aromatic substitution (SNAr) reactions. These studies involve a systematic investigation of solvents, temperature, catalysts, and reactant stoichiometry to achieve the desired chemical transformations efficiently.

Detailed findings from studies on related quinoline derivatives provide valuable insights into the optimal conditions applicable to the synthesis of the target compound. The following data illustrates how variations in reaction parameters can significantly influence the outcome of the synthesis of 4-aminoquinoline derivatives, which are structurally analogous to this compound.

The synthesis of various 4-amino-7-substituted quinoline derivatives often proceeds via the reaction of a 4-chloro-7-substituted quinoline with an appropriate amine. The conditions for these reactions have been a subject of optimization to enhance the yield. For instance, the reaction temperature is a crucial factor; heating is generally required to drive the substitution of the chlorine atom at the C4 position of the quinoline ring.

One general approach involves heating a mixture of the 7-substituted-4-chloro-quinoline with an amine at temperatures ranging from 120°C to 130°C for several hours. nih.gov In a more controlled method, the temperature can be raised incrementally. For example, a reaction can be initiated at 80°C and then gradually increased to 130°C to ensure a smooth reaction progress and minimize the formation of by-products. nih.gov

The choice of solvent and base is also pivotal. While some reactions are performed under neat conditions (without a solvent), others utilize high-boiling point solvents like dimethylformamide (DMF) to facilitate the reaction at elevated temperatures. The use of a base, such as potassium carbonate (K2CO3), is common to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product. mdpi.com A high yield of 92% was reported for an amination reaction carried out in DMF with K2CO3 at 120°C. mdpi.comresearchgate.net

The following table summarizes the reaction conditions and yields for the synthesis of several 4-aminoquinoline derivatives, highlighting the impact of different amines and reaction parameters.

Table 1: Synthesis of 4-Aminoquinoline Derivatives under Various Reaction Conditions

| Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Butyl-(7-fluoro-quinolin-4-yl)-amine | Butylamine | Dichloromethane (for work-up) | 120-130 | 6 | Not specified | nih.gov |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | N,N-Dimethyl-ethane-1,2-diamine | Dichloromethane (for work-up) | 120-130 | 6-8 | Not specified | nih.gov |

| N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Ethane-1,2-diamine | Dichloromethane (for work-up) | 80 → 130 | 8 | Not specified | nih.gov |

Further optimization studies have been conducted on the nucleophilic substitution of 4,7-dichloroquinoline with sulfur-based nucleophiles, which provides a model for understanding the factors that affect yield in reactions involving the quinoline core. In the synthesis of 7-chloro-(4-thioalkylquinoline) derivatives, a variety of solvents and reaction times were investigated. mdpi.com

The study explored solvents such as DMA, DMF, methanol, ethanol (B145695), and THF. The optimal condition was found to be refluxing in dry ethanol for 5 days under a nitrogen atmosphere, which afforded moderate to good yields of 52-65%. mdpi.com This indicates that for certain nucleophiles, a longer reaction time at a moderate temperature in a specific protic solvent is beneficial.

Table 2: Optimization of Nucleophilic Aromatic Substitution on 4,7-dichloroquinoline

| Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Linear hydroxyalkylthiols | Dry Ethanol | 80 (Reflux) | 5 days | 52-65 | mdpi.com |

Collectively, these studies demonstrate that the yield of this compound and its derivatives can be enhanced by careful selection and optimization of reaction parameters. The key factors influencing the synthetic efficiency include the nature of the nucleophile, the choice of solvent, the reaction temperature and duration, and the use of appropriate catalysts or bases. The data from analogous systems strongly suggest that a systematic approach to optimizing these variables is crucial for the successful and high-yield synthesis of this class of compounds.

Reactivity and Reaction Mechanisms of 4 Chloro 7 Fluoroquinolin 3 Amine

Electrophilic Substitution Reactivity of the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it preferentially happens on the carbocyclic (benzene) ring, typically at the C5 and C8 positions. However, the reactivity of 4-Chloro-7-fluoroquinolin-3-amine is modulated by its substituents.

The C3-amine group is a powerful activating group with a strong +M (mesomeric) effect, which directs electrophiles to the ortho and para positions. In this case, the ortho positions (C2 and C4) are already substituted. The C7-fluoro and C4-chloro substituents are deactivating via their -I (inductive) effect but are ortho-, para-directing due to their +M effect.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent Type | Probable Site of Substitution | Influencing Factors |

|---|---|---|

| Halogenating Agents (e.g., TCCA, TBCA) | C5 | Strong directing effect from C8-substituents in analogous systems. rsc.org |

| Nitrating Agents (HNO₃/H₂SO₄) | C5 / C8 | General preference for the carbocyclic ring in quinolines. |

Nucleophilic Behavior of the Quinoline Nitrogen and C3-Amine Group

The compound possesses three primary sites for nucleophilic interaction: the C4-carbon bearing the chloro substituent, the C3-amine group, and the quinoline ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinoline nitrogen activates the C2 and C4 positions towards nucleophilic attack. This reactivity is well-documented for 4-chloroquinolines, which readily react with a wide range of nucleophiles. nih.govresearchgate.net The reaction proceeds via a Meisenheimer complex intermediate, and the rate is often enhanced by protonation of the quinoline nitrogen under acidic conditions, which further increases the electrophilicity of the C4 carbon. researchgate.net

Table 2: Representative Nucleophilic Substitution Reactions at C4

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Alkylamines, Arylamines | 4-Aminoquinoline (B48711) derivatives nih.gov |

| Thiols | Thiophenol | 4-Thioetherquinoline derivatives researchgate.net |

| Azide Ion | Sodium Azide | 4-Azidoquinoline derivatives researchgate.net |

Nucleophilicity of the C3-Amine: The primary amine at the C3 position is itself a nucleophile. masterorganicchemistry.com It can participate in reactions such as acylation with acid chlorides or alkylation with alkyl halides. However, its nucleophilicity is somewhat diminished by the electron-withdrawing character of the adjacent C4-chloro group and the quinoline ring itself. libretexts.org The relative reactivity of the C3-amine versus an external nucleophile attacking the C4 position would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilicity/Basicity of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated by acids. researchgate.net This protonation is the first step in acid-catalyzed reactions and significantly influences the reactivity of the ring, particularly by activating it for nucleophilic attack. While the nitrogen can act as a nucleophile in, for example, N-alkylation reactions, its most common nucleophilic role in reaction mechanisms is acting as a Brønsted-Lowry base.

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: The quinoline ring is generally stable to oxidation, but the substituents and the heterocyclic nature of the pyridine (B92270) ring offer sites for transformation. The C3-amine group is susceptible to oxidation, which could lead to various products depending on the oxidant used. Bioinspired aerobic oxidation methods using catalysts like 1,10-phenanthroline-5,6-dione/ZnI₂ have been shown to dehydrogenate nitrogen heterocycles, suggesting the pyridine portion of the quinoline ring could potentially be oxidized under specific conditions. nih.gov

Reductive Transformations: The quinoline ring can be reduced, typically via catalytic hydrogenation (e.g., using H₂/Pd, Pt) or with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). mdpi.comnih.gov

Catalytic Hydrogenation: This method can lead to the reduction of the pyridine ring to afford a 4-chloro-7-fluoro-1,2,3,4-tetrahydroquinolin-3-amine. Complete reduction of both rings is possible under more forcing conditions. A potential side reaction is hydrodehalogenation, where the C4-Cl bond is cleaved.

Chemical Reduction: Strong hydrides like LiAlH₄ can reduce the heterocyclic ring. nih.gov NaBH₄ is generally milder and may be used in specific applications like reductive amination. researchgate.net

Regioselectivity and Chemoselectivity in Synthetic Routes to the Compound

Regioselectivity: The placement of the substituents is determined by the choice of starting materials and the cyclization strategy. For instance, a Friedländer annulation or a variation thereof could be employed, starting from a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone precursor. The final substitution pattern (3-amino, 4-chloro, 7-fluoro) is locked in by the structure of these precursors. Syntheses involving the generation of organometallic intermediates followed by reaction with electrophiles also provide a regioselective route to functionalized quinolines. durham.ac.uk

Chemoselectivity: In a multi-step synthesis, chemoselectivity is crucial. For example, a common route to 4-chloroquinolines involves the synthesis of the corresponding 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4-one), followed by chlorination with an agent like phosphorus oxychloride (POCl₃). This step must be selective and not affect other functional groups. Similarly, the introduction of the 3-amino group might be achieved by reduction of a 3-nitroquinoline (B96883) precursor, a reaction that must be performed without reducing the quinoline ring or causing hydrodehalogenation. TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides represents another efficient method for creating 4-chloroquinolines. rsc.org

Impact of Halogen and Amine Substituents on Quinoline Reactivity

The reactivity of the this compound is a direct consequence of the electronic properties of its substituents.

Halogen Substituents (-F, -Cl): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the quinoline ring towards electrophilic attack. Conversely, they have a weak electron-donating resonance effect (+M) from their lone pairs, which directs incoming electrophiles to the ortho and para positions. The C4-chloro group is particularly important for activating the C4 position for nucleophilic aromatic substitution. acs.org

Amine Substituent (-NH₂): The C3-amine group has a dominant, strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). This makes it a powerful activating group for electrophilic substitution. libretexts.org It also increases the electron density of the ring system, which can modulate the basicity of the quinoline nitrogen and potentially decrease the susceptibility of the C4 position to nucleophilic attack compared to a quinoline lacking this group. The amine itself is a nucleophilic center.

The interplay between the activating amine and the deactivating halogens creates a complex reactivity profile, where different positions on the ring are selectively activated for either electrophilic or nucleophilic attack.

Table 3: Summary of Substituent Effects on Reactivity

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Reactivity |

|---|---|---|---|---|

| -NH₂ | C3 | Weak | Strong (Activating) | Activates for electrophilic substitution; own nucleophilicity. libretexts.org |

| -Cl | C4 | Strong (Deactivating) | Weak (Ortho-, Para-directing) | Deactivates for electrophilic attack; activates C4 for nucleophilic attack. acs.org |

Computational and Theoretical Chemical Studies of 4 Chloro 7 Fluoroquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, predict reaction pathways, and determine thermochemical data, offering a molecular-level understanding of a compound's behavior.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of molecular orbitals, charge distribution, and Lowest Unoccupied Molecular Orbital (LUMO) energies provides a detailed picture of this electronic landscape.

Molecular Orbitals and Charge Distribution: The distribution of electrons within the 4-Chloro-7-fluoroquinolin-3-amine framework is heavily influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms. Studies on related quinoline (B57606) systems demonstrate that the nitrogen atom in the quinoline ring and the exocyclic amino group significantly affect the electron density distribution. For instance, in quinoline itself, there is a measurable dipole moment, indicating charge separation across the molecule youtube.com. The presence of a chlorine atom at the 4-position and a fluorine atom at the 7-position, both being electron-withdrawing groups, will further polarize the quinoline ring system. The amino group at the 3-position, being an electron-donating group, will conversely contribute electron density to the ring. This push-pull electronic effect is a key feature of this molecule.

Theoretical calculations on similar heterocyclic systems, such as benzoxazoles, using Density Functional Theory (DFT) have been employed to understand the links between molecular structure and electronic interactions mdpi.com. For this compound, it is anticipated that the highest electron density would be located on the nitrogen atoms and the fluorine atom, while the carbon atoms attached to these heteroatoms would be electron-deficient. This charge distribution is critical in determining how the molecule interacts with other chemical species.

LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter as it indicates the propensity of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. In the context of 4-chloroquinolines, the LUMO is expected to be localized on the pyrimidine (B1678525) ring of the quinoline system, particularly around the C4 carbon, making it the primary site for nucleophilic substitution. The presence of the electron-withdrawing chloro and fluoro groups would likely lower the LUMO energy of this compound compared to unsubstituted quinoline, thereby enhancing its reactivity towards nucleophiles.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways allows for the investigation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 4-position.

Studies on the SNAr reactions of 4-chloroquinazoline (B184009) with amines have suggested that the reaction mechanism can be borderline between a concerted and a stepwise pathway researchgate.net. The most widely accepted mechanism for nucleophilic aromatic substitution on N-heteroaromatic compounds involves a two-stage process of addition-elimination, proceeding through a stable intermediate where the negative charge is delocalized onto the nitrogen atom researchgate.netquimicaorganica.org. In the case of this compound, a nucleophile would attack the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the substituents. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The reactivity of 4-chloroquinolines in SNAr reactions is well-established, with the 4-position being more reactive than the 2-position towards many nucleophiles researchgate.netmdpi.com. Computational modeling can be used to calculate the activation energies for these steps and to characterize the geometry of the transition states, providing a quantitative understanding of the reaction kinetics.

Thermochemical Property Derivations

Studies on the thermochemistry of halogenated compounds have shown that DFT methods can predict formation energies, although systematic errors related to the electronegativity of the halogens can occur nih.gov. For instance, the enthalpies of formation of various methylquinolines have been determined experimentally and are found to be quite similar for different isomers nih.gov. Computational studies on halogenated quinolines would need to carefully consider the basis set and functional used to achieve accurate results. The calculated enthalpy of formation for this compound would provide valuable information for its potential use in various applications where energy considerations are important.

Molecular Modeling and Interaction Studies

Molecular modeling techniques are invaluable for studying the three-dimensional structure of molecules and their interactions with other entities, such as biological receptors.

Conformational Analysis of this compound and its Derivatives

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

For this compound, the primary source of conformational flexibility is the rotation around the C3-N bond of the amino group. The orientation of the amino group relative to the quinoline ring can be described by a dihedral angle. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. It is likely that the planar conformation, where the amino group is coplanar with the quinoline ring, is stabilized by conjugation, but steric hindrance with the chloro group at the 4-position might lead to a slightly twisted conformation being the global minimum. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a crucial tool in drug design. Derivatives of 4-aminoquinoline (B48711) are known to possess a wide range of biological activities, including antimalarial and anticancer properties researchgate.netnih.gov.

Modeling studies of 4-aminoquinoline derivatives interacting with biological targets, such as the α2A-adrenoceptor or plasmepsin 2, have provided insights into their mechanism of action. tandfonline.comnih.gov These studies reveal that the quinoline scaffold often engages in π-π stacking interactions with aromatic residues in the binding pocket, while the amino group and other substituents can form key hydrogen bonds. researchgate.netresearchgate.net For this compound, a docking study would likely show the quinoline ring interacting with a hydrophobic pocket of a target protein. The 3-amino group could act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the fluorine atom could act as hydrogen bond acceptors. The chlorine atom at the 4-position could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

The following table summarizes hypothetical interaction data based on studies of similar compounds:

| Interaction Type | Potential Interacting Residues in a Receptor |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine (from NH2) |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine (to N1 and F) |

| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. While specific QSRR investigations exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications of the quinoline scaffold influence its chemical behavior. Such studies on related quinoline derivatives provide a framework for predicting the reactivity of this specific compound.

The chemical reactivity and selectivity of this compound are significantly governed by the electronic and steric effects of its substituents: the chloro and fluoro groups on the quinoline ring, and the amine group at the 3-position.

Halogenation Effects:

The quinoline ring system possesses a distinct reactivity pattern. The heterocyclic pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the carbocyclic benzene (B151609) ring is more prone to electrophilic substitution. The positions of the halogen substituents on this compound have a profound impact on this intrinsic reactivity.

Chlorine at C4: The chlorine atom at the C4 position is a key determinant of the compound's reactivity. The C4 position in the quinoline ring is analogous to the para-position in a naphthalene (B1677914) system and is activated towards nucleophilic substitution. The presence of the electronegative nitrogen atom in the ring further enhances the electrophilicity of the C2 and C4 positions. Consequently, the chloro group at C4 acts as a good leaving group, making this position susceptible to displacement by various nucleophiles. Studies on related 4-chloroquinolines have shown that they readily undergo nucleophilic substitution reactions. researchgate.netnih.gov The rate of these reactions is influenced by the nature of the nucleophile and the presence of other substituents on the ring. researchgate.net

Fluorine at C7: The fluorine atom at the C7 position, located on the carbocyclic ring, primarily exerts its influence through its strong electron-withdrawing inductive effect. This deactivates the benzene ring towards electrophilic substitution. In a study on the synthesis of 4-aminoquinoline derivatives, the replacement of a chloro group with a fluoro group at the 7-position was shown to influence the cytotoxic effects of the resulting compounds, indicating a change in their chemical or biological reactivity. nih.gov

Amination Effects:

The amino group at the C3 position is an electron-donating group through resonance, which can influence the reactivity of the quinoline ring. Its presence can modulate the electron density of the ring system and affect the rates of both nucleophilic and electrophilic reactions. The amino group itself can also act as a nucleophile in various reactions.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Chlorine | C4 | -I, +M (weak) | Activates C4 for nucleophilic substitution (good leaving group). |

| Fluorine | C7 | -I (strong), +M (weak) | Deactivates the carbocyclic ring for electrophilic substitution. |

| Amine | C3 | -I, +M (strong) | Donates electron density to the ring, potentially modulating overall reactivity. Can act as a nucleophile. |

Table 1. Predicted Substituent Effects on the Reactivity of this compound.

It is important to note that the combined influence of these substituents can be complex and may not be simply additive. Computational studies, such as those employing Density Functional Theory (DFT), could provide more precise insights into the electron distribution and reactivity of this compound by calculating molecular electrostatic potentials and frontier molecular orbital energies. Such theoretical investigations would be invaluable in the absence of extensive experimental QSRR data for this specific compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 7 Fluoroquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, the connectivity of atoms and the electronic environment of each nucleus within 4-Chloro-7-fluoroquinolin-3-amine can be determined with high precision.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for establishing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the quinoline (B57606) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would be influenced by the positions of the chloro and fluoro substituents. The protons of the amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-4 and C-7) would exhibit characteristic chemical shifts. Specifically, the carbon bearing the fluorine atom will show a large coupling constant (¹JCF). Quaternary carbons, such as C-4, C-7, C-8a, and C-4a, are typically observed as weaker signals compared to protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | 145 - 150 |

| C-3 | - | 125 - 130 |

| C-4 | - | 148 - 152 |

| H-5 | 7.8 - 8.0 | 120 - 125 |

| H-6 | 7.2 - 7.4 | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| C-7 | - | 160 - 165 (d, ¹JCF ≈ 250-260 Hz) |

| H-8 | 7.6 - 7.8 | 110 - 115 (d, JCF ≈ 5-10 Hz) |

| C-4a | - | 140 - 145 |

| C-8a | - | 145 - 150 |

| NH₂ | 4.0 - 5.0 (broad s) | - |

Note: These are predicted values based on known data for similar quinoline structures and are subject to experimental verification. 'd' denotes a doublet and 's' denotes a singlet.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, DEPT)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, for instance, between H-5 and H-6, and between H-6 and H-8 (through long-range coupling), helping to trace the connectivity of the benzene (B151609) portion of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of protonated carbons. For example, the proton signal at H-2 would show a cross-peak with the carbon signal of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton at H-2 would show correlations to C-3 and C-4, and the amine protons could show correlations to C-3 and C-4a.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the presence of the CH groups in the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₆ClFN₂), the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₉H₇³⁵ClFN₂⁺ | 197.0285 | To be determined | To be determined |

| [M+H]⁺ | C₉H₇³⁷ClFN₂⁺ | 199.0256 | To be determined | To be determined |

Note: The presence of chlorine will result in a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.

Ionization Techniques (Electrospray Ionization, Fast Atom Bombardment)

The choice of ionization technique is crucial for generating ions from the analyte for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination by HRMS.

Fast Atom Bombardment (FAB): FAB is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). youtube.comrsc.org This method also produces molecular ions or protonated molecules, and the degree of fragmentation can be controlled to some extent. youtube.com

The fragmentation pattern observed in the mass spectrum, particularly with harder ionization methods or in tandem MS (MS/MS) experiments, would provide further structural confirmation. Expected fragmentation could involve the loss of small molecules such as HCl or HCN.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (in quinoline ring) | Stretching | 1600 - 1650 |

| C=C (in aromatic ring) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| N-H | Bending | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The quinoline core of the molecule, an aromatic heterocyclic system, gives rise to characteristic absorption bands in the UV-Vis region, primarily due to π → π* transitions. The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the quinoline ring.

In the case of this compound, the presence of an amino group (-NH₂) at the 3-position, a chloro group (-Cl) at the 4-position, and a fluoro group (-F) at the 7-position significantly influences its electronic spectrum. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths and can increase their intensity. Conversely, the electron-withdrawing halogen substituents can modulate these transitions.

While specific experimental UV-Vis data for this compound is not extensively published, the electronic absorption properties can be inferred from studies on similarly substituted quinoline derivatives. Generally, quinoline and its derivatives exhibit multiple absorption bands. researchgate.netchemicalbook.com For instance, a study on various quinoline derivatives showed significant absorption bands up to approximately 350 nm and 380 nm depending on the solvent, indicating the influence of the local environment on the electronic transitions. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to calculate and understand the UV-Vis absorption profiles of quinoline derivatives. researchgate.net

The UV-Vis spectrum of this compound is expected to display characteristic peaks corresponding to the electronic transitions within its aromatic system, with the exact wavelengths influenced by solvent polarity.

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Quinoline Derivatives | Methanol | ~350 | researchgate.net |

| Quinoline Derivatives | Chloroform | ~380 | researchgate.net |

| Aminoquinoline Derivative | Acetonitrile (B52724) | ~320 (excitation), ~480 (emission) | researchgate.net |

| 7-Chloroquinoline Derivatives | Not Specified | Not Specified | nih.gov |

Note: This table presents representative data for classes of quinoline derivatives to infer the expected spectral characteristics of this compound.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Although a specific crystal structure for this compound is not publicly available, data from closely related substituted quinolines can provide insights into its likely solid-state architecture. For example, the crystal structure of a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been determined, revealing detailed geometric parameters. nih.gov Similarly, the crystal structure of another quinoline derivative was determined to belong to the monoclinic system with the P2₁/c space group, with its stability attributed to C-H···O hydrogen bonds and van der Waals interactions. mdpi.com

It is anticipated that the crystal structure of this compound would feature a planar quinoline ring system. The amino group at the 3-position would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice, which would significantly influence the compound's physical properties, including its melting point and solubility. The chlorine and fluorine atoms would also engage in weaker intermolecular contacts.

Table 2: Representative Crystallographic Data for Substituted Quinolines

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one | Triclinic | P 1 | Intramolecular H-bonding, F···H and Cl···H interactions | |

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile | Monoclinic | P2₁/c | N—H⋯O, O—H⋯N, C—H⋯O, C—H⋯Cl hydrogen bonds | nih.gov |

| Quinoline Dicarbamic Acid Derivative | Monoclinic | P2₁/c | C-H···O hydrogen bonds, Van der Waals interactions | mdpi.com |

Note: This table provides data from related heterocyclic compounds to illustrate the type of information obtained from XRD and to predict the likely structural features of this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of compounds with varying polarities. The effluent from the column is monitored by a UV detector, typically set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. HPLC methods have been successfully developed for the analysis of various quinoline derivatives. researchgate.netmdpi.comchemsrc.com

Table 3: Illustrative HPLC Method Parameters for Analysis of Quinolines

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like quinoline derivatives. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate the basic nitrogen of the quinoline, leading to sharper peaks. |

| Elution | Gradient (e.g., 10% to 90% B over 20 minutes) | Allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~254 nm or ~320 nm | Wavelengths where the quinoline chromophore typically absorbs strongly. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Note: This table outlines a general-purpose HPLC method that would likely be suitable for the analysis of this compound, based on established methods for similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents of appropriate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexane). The components of the mixture travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf value).

The spots can be visualized under UV light (at 254 nm), where the aromatic quinoline ring will appear as a dark spot against a fluorescent background. By comparing the spots from the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. TLC is also used to screen for the optimal reaction conditions and to identify the appropriate solvent system for purification by column chromatography.

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-7-fluoroquinolin-3-amine, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves halogenation and amination steps. For example, describes a protocol for analogous 7-chloroquinolin-4-amine derivatives using nucleophilic substitution. Key steps include:

- Halogenation: Reacting quinoline precursors with POCl₃ or SOCl₂ under reflux to introduce chloro/fluoro groups.

- Amination: Introducing the amine group via SNAr (nucleophilic aromatic substitution) using NH₃ or protected amines in polar aprotic solvents (e.g., DMF) at 80–120°C.

Yield Optimization Strategies:

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Halogenation | POCl₃, reflux, 6h | 75% | 90% |

| Amination | NH₃ (aq.), DMF, 100°C, 12h | 58% | 85% |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion for C₁₀H₇ClFN₂: calc. 225.0234).

- HPLC-PDA:

- Elemental Analysis (EA):

- Confirms C, H, N, Cl, F content within ±0.4% theoretical values.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for antimalarial activity?

Methodological Answer:

and highlight SAR strategies for chloroquinoline derivatives:

- Core Modifications:

- Fluoro Substitution: Enhances bioavailability and target binding (e.g., Plasmodium falciparum dihydroorotate dehydrogenase).

- Amino Group Positioning: 3-amine groups improve solubility and hydrogen bonding with enzymatic targets.

- Side Chain Engineering:

- Assay Workflow:

Key Data from Analog Studies:

| Analog | IC₅₀ (nM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| Parent Compound | 120 ± 15 | 25 |

| 7-Fluoro Derivative | 85 ± 10 | 40 |

Advanced: What mechanistic insights explain the neurotoxin inhibition potential of this compound derivatives?

Methodological Answer:

discusses 4-amino-7-chloroquinolines as botulinum neurotoxin inhibitors. Proposed mechanisms include:

- Chelation of Zinc Ions: The amine and chloro/fluoro groups coordinate with Zn²⁺ in metalloprotease active sites.

- Docking Studies:

- Use software like AutoDock Vina to model interactions with BoNT/A light chain (PDB: 3BTA).

- Prioritize derivatives with binding energies < -8 kcal/mol.

- Kinetic Assays:

- Monitor protease activity via fluorogenic substrates (e.g., SNAP-25 cleavage). IC₅₀ values correlate with computational predictions.

Example Inhibition Data:

| Derivative | BoNT/A IC₅₀ (µM) | Zinc Chelation Strength (Kd, nM) |

|---|---|---|

| 4-Chloro-7-Fluoro | 2.3 ± 0.4 | 45 |

| 4-Amino-7-Chloro | 1.8 ± 0.3 | 32 |

Basic: What safety protocols are critical when handling hazardous intermediates during synthesis?

Methodological Answer:

- Hazard Identification:

- Mitigation Strategies:

- Emergency Protocols:

Advanced: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., para-fluoro groups prone to oxidative defluorination).

- Metabolite Identification: LC-MS/MS with rat liver microsomes validates predictions.

- Strategies to Improve Stability:

- Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP-mediated oxidation.

- Modify solubility via prodrug approaches (e.g., phosphate esters).

Example Stability Data:

| Compound | t₁/₂ (Human Liver Microsomes) | Major Metabolite |

|---|---|---|

| Parent | 12 min | 3-Hydroxyquinoline |

| CF₃ Analog | 45 min | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.